2,8-Decadiynediamide
Description
2,8-Decadiynediamide is a synthetic organic compound characterized by a decadiyne backbone (10-carbon chain with two triple bonds) and terminal amide functional groups. The conjugated triple bonds in its structure suggest unique electronic properties, which may influence reactivity, stability, and interactions with biological targets . However, comprehensive data on its synthesis, pharmacokinetics, or clinical applications remain sparse, necessitating comparisons with structurally or functionally related compounds.
Properties
CAS No. |
139725-09-0 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
deca-2,8-diynediamide |
InChI |
InChI=1S/C10H12N2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-4H2,(H2,11,13)(H2,12,14) |
InChI Key |
UDMIIGJVDQESIH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC#CC(=O)N)CC#CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Decadiynediamide typically involves the reaction of 2,8-decadiyne with ammonia or primary amines under controlled conditions. One common method is the Ritter reaction, where an alcohol or alkene reacts with a nitrile or hydrogen cyanide in the presence of strong sulfuric acid to form the amide .
Industrial Production Methods: Industrial production of 2,8-Decadiynediamide may involve large-scale synthesis using electrosynthesis techniques. These methods offer advantages such as improved safety and sustainability by generating hazardous reagents in situ rather than handling them directly .
Chemical Reactions Analysis
Types of Reactions: 2,8-Decadiynediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The diacetylene linkage allows for substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
2,8-Decadiynediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2,8-Decadiynediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s diacetylene linkage allows it to undergo cycloaddition reactions, forming stable adducts with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Analog: 2,8-Nonanediamine
- Molecular Structure: 2,8-Nonanediamine (C₉H₂₂N₂) features a 9-carbon chain with terminal amine groups, contrasting with 2,8-Decadiynediamide’s triple bonds and amide termini.
- Properties: The absence of triple bonds in 2,8-Nonanediamine reduces conjugation, leading to lower thermal stability but higher solubility in polar solvents compared to 2,8-Decadiynediamide .
Functional Analog: 2,8-Dihydroxyadenine (DHA)
- Its excretion dynamics under XOR inhibitors (allopurinol, febuxostat) provide indirect insights into amide/diamine metabolic pathways .
- Key Data: Parameter Allopurinol (200–300 mg/day) Febuxostat (80 mg/day) Median DHA Excretion 45 mg/24h 13.2 mg/24h Detection Limit <20 ng/mL <20 ng/mL Clinical Efficacy Moderate Superior Source: APRTd patient studies
Mechanistic Comparison : Both compounds (DHA and 2,8-Decadiynediamide) involve nitrogen-rich backbones, but DHA’s insolubility drives nephrotoxicity, whereas 2,8-Decadiynediamide’s amide groups may enhance solubility and reduce renal deposition risk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
